molecular formula C18H22N2O2 B12734861 N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide CAS No. 94263-01-1

N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide

Cat. No.: B12734861
CAS No.: 94263-01-1
M. Wt: 298.4 g/mol
InChI Key: RYFRJGCNSLSIEB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol involves several steps. One common synthetic route includes the reaction of 3-cyclopropylbenzaldehyde with tetrahydro-2H-pyran-4-ol under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations to improve efficiency and cost-effectiveness.

Chemical Reactions Analysis

α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol can be compared with other similar compounds, such as:

    3-Cyclopropylbenzaldehyde: A precursor in the synthesis of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol.

    Tetrahydro-2H-pyran-4-ol: Another precursor used in the synthesis.

    Cyclopropylphenyl derivatives:

The uniqueness of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol lies in its specific structural properties and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

94263-01-1

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C18H22N2O2/c21-17-14-8-2-3-9-15(14)18(22)20(17)12-19-11-5-7-13-6-1-4-10-16(13)19/h2-3,8-9,13,16H,1,4-7,10-12H2

InChI Key

RYFRJGCNSLSIEB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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